molecular formula C8H8O3 B2696581 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid CAS No. 2416230-69-6

7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid

Cat. No.: B2696581
CAS No.: 2416230-69-6
M. Wt: 152.149
InChI Key: OWAVCQAKOMNLNQ-UHFFFAOYSA-N
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Description

7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid is a complex organic compound with the molecular formula C8H8O3. It is characterized by its unique tricyclic structure, which includes three interconnected rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions: 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.

    Industry: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism by which 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 7,7-dimethyl-
  • anti-3-Oxotricyclo[2.2.1.02,6]heptane-7-carboxylic acid

Comparison: Compared to similar compounds, 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

IUPAC Name

7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(4,6)7(10)11/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAVCQAKOMNLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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